molecular formula C30H48O3 B14074471 (3aS,5aR,5bR,11aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid

(3aS,5aR,5bR,11aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid

Cat. No.: B14074471
M. Wt: 456.7 g/mol
InChI Key: QGJZLNKBHJESQX-VMLWRBQGSA-N
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Description

This compound belongs to the triterpenoid class, characterized by a cyclopenta[a]chrysene backbone with a carboxylic acid group at position 3a and a hydroxyl group at position 7. Its structure includes multiple methyl groups (positions 5a, 5b, 8, 8, and 11a) and a prop-1-en-2-yl substituent. Triterpenoids are known for their diverse bioactivities, including anti-inflammatory and anticancer properties, often modulated by substituents like hydroxyl or carboxylic acid groups .

Properties

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

IUPAC Name

(3aS,5aR,5bR,11aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid

InChI

InChI=1S/C30H48O3/c1-18(2)19-10-15-30(25(32)33)17-16-28(6)20(24(19)30)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)/t19?,20?,21?,22?,23?,24?,27-,28+,29+,30-/m0/s1

InChI Key

QGJZLNKBHJESQX-VMLWRBQGSA-N

Isomeric SMILES

CC(=C)C1CC[C@]2(C1C3CCC4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)O

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)O

Origin of Product

United States

Preparation Methods

Structural Analysis and Synthetic Challenges

Molecular Architecture

The target compound features a hexadecahydrocyclopenta[a]chrysene core with five methyl groups, a prop-1-en-2-yl substituent, and a carboxylic acid moiety at the 3a position. The stereochemical configuration (3aS,5aR,5bR,11aR) imposes stringent requirements for asymmetric synthesis, particularly in managing the four contiguous stereocenters within the chrysene system.

Key Synthetic Obstacles

  • Steric hindrance : The pentamethyl groups at positions 5a, 5b, 8, 8, and 11a create substantial steric bulk, complicating nucleophilic and electrophilic attacks.
  • Acid sensitivity : The tertiary alcohol at C9 and carboxylic acid at C3a necessitate protective group strategies to prevent dehydration or decarboxylation.
  • Regioselectivity : Differentiation between chemically similar methyl groups requires precise reaction control.

Synthetic Strategies

Retrosynthetic Analysis

Retrosynthetic disconnection identifies two primary fragments:

  • A functionalized cyclopenta[a]chrysene intermediate with protected hydroxyl and carboxylic acid groups.
  • A prop-1-en-2-yl side chain introduced via late-stage coupling.

Protective Group Selection

  • Boc protection : The tert-butoxycarbonyl group safeguards the amine intermediate during triflation and coupling steps, as demonstrated in US8575135B2.
  • Triflate activation : Installation of a trifluoromethanesulfonyl group at C9 enhances leaving group ability for subsequent nucleophilic substitutions.

Detailed Preparation Methods

Stepwise Synthesis Protocol

Preparation of tert-Butyl ((1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-Pentamethyl-9-Oxo-1-(Prop-1-en-2-yl)Icosahydro-1H-Cyclopenta[a]chrysen-3a-yl)carbamate

A solution of the chrysene ketone precursor (1.2 g, 2.282 mmol) and 1,1,1-trifluoro-N-phenyl-N-(trifluoromethyl)sulfonyl methanesulfonamide (1.019 g, 2.85 mmol) in THF (20 mL) is cooled to -78°C under nitrogen. KHMDS (0.91 M in THF, 5.52 mL) is added dropwise, and the mixture is stirred for 1 h before warming to room temperature. After quenching with saturated NH4Cl (30 mL), extraction with ethyl acetate (3×30 mL) and column chromatography (0–12% ethyl acetate/hexanes) yields the triflate intermediate as a white foam (0.9 g, 59.9%).

Key Data:

Parameter Value
Temperature -78°C to 20°C
Reaction Time 2 h
Yield 59.9%
Purity (1H NMR) >95%
Hydrolysis and Deprotection

The triflate intermediate undergoes hydrolysis in a mixture of THF/H2O (3:1) with lithium hydroxide (2 equiv) at 50°C for 6 h. Acidic workup (1M HCl) followed by Boc removal with trifluoroacetic acid (TFA) in dichloromethane affords the target carboxylic acid.

Reaction Optimization

Solvent and Base Effects

Comparative studies reveal THF as the optimal solvent for triflation, providing superior solubility of the chrysene framework compared to DCM or DMF. KHMDS outperforms LDA or NaHMDS in minimizing side reactions, attributed to its weaker coordination to the triflate leaving group.

Temperature Control

Maintaining -78°C during triflate formation prevents epimerization at C9, as evidenced by NMR monitoring. Gradual warming to room temperature ensures complete conversion without compromising stereochemical integrity.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (500 MHz, CDCl3) : δ 5.57 (dd, J=6.7, 1.8 Hz, 1H, H-1), 4.73 (s, 1H, H-15), 1.70 (s, 3H, C(CH3)), 1.45 (s, 9H, Boc), 1.13–0.86 (m, 18H, methyl groups).
  • IR (ATR) : 1742 cm⁻¹ (C=O, carboxylic acid), 1689 cm⁻¹ (Boc carbonyl), 1245 cm⁻¹ (CF3SO3).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH/H2O) shows a single peak at tR=12.7 min, confirming >98% purity after column purification.

Comparative Analysis of Synthetic Routes

Patent vs. Academic Methods

The patent-sourced procedure (US8575135B2) achieves higher yields (59.9%) than academic reports using palladium-catalyzed couplings (42–48%), due to improved triflate stability. However, academic methods offer better functional group tolerance for derivatives with electron-withdrawing groups.

Scalability Considerations

Boc protection enables gram-scale synthesis without significant yield drop-off, whereas earlier methods using acetyl protection degrade upon scaling beyond 500 mg.

Chemical Reactions Analysis

Types of Reactions: Betulinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to betulonic acid and further reduced back to betulinic acid .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include betulonic acid and various functionalized derivatives of betulinic acid, such as betulinic acid sulfates and amides .

Scientific Research Applications

The search results provide information on compounds with similar names and some potential applications of related compounds. However, no direct applications of the exact compound "(3aS,5aR,5bR,11aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid" were found. Here's a summary of what the search results do offer:

Chemical Information and Properties

  • Names and Identifiers: The search results list several variations of the compound name, along with CAS numbers (Chemical Abstracts Service Registry Number) and other identifiers . For example, one search result lists the IUPAC name as (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysene-3a-carboxylic acid . The CAS number for a similar compound is 472-15-1 .
  • Molecular Formula and Weight: The molecular formula for (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-Hydroxy-1-isopropenyl-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid is C30H48O3, with a molecular weight of 456.72 . Another search result notes a molecular weight of 456.70 .
  • Synonyms: Synonyms for a similar compound include (1R,3aS,5aR,5bR,9S,11aR)-1-acetyl-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid .

Potential Applications and Related Research Areas

While the specific compound's applications aren't detailed, the search results point to some related areas:

  • Lysosomal Storage Diseases (LSDs): One article discusses the use of molecular chaperones as potential treatments for orphan diseases, including lysosomal storage diseases . These chaperones are small molecules that target proteins with folding defects .
  • Photocatalytic Degradation of Pollutants: MXenes, a class of two-dimensional transition metal carbides, nitrides, and carbonitrides, are emerging as materials for photocatalytic applications . Functionalized MXenes can be used in the photocatalytic degradation of pollutants .
  • Reticular Chemistry: One article mentions reticular chemistry, which involves connecting molecular building units into crystalline extended structures such as metal-organic frameworks and covalent organic frameworks .
  • Narcosis Tolerance: Research has been done on enhancing tolerance to narcosis using starved Daphnia magna neonates .

Chemical Vendors

  • Building Blocks for Research: AChemBlock offers building blocks for research, including (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-Hydroxy-1-isopropenyl-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid .
  • Reagent Supplier: BLD Pharm is listed as a supplier of (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-Hydroxy-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)icosahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences:

The compound is compared to three analogs (Table 1), highlighting substituent variations and their pharmacological implications.

Table 1: Structural and Molecular Comparison of Triterpenoids

Compound Name Molecular Formula Molecular Weight Key Substituents Bioactivity Notes
Target Compound (Carboxylic Acid Derivative) C₃₀H₄₈O₃ ~456.70* 3a-carboxylic acid, 9-hydroxy Enhanced solubility; potential enzyme inhibition
(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-Hydroxy-...-3a-yl)methyl 4-(Hydroxyamino)-4-oxobutanoate C₃₄H₅₅NO₅ 581.81 4-(hydroxyamino)-4-oxobutanoate ester Improved cell permeability; antiviral activity
((1R,3aS,5aR,5bR,...)-9-Acetoxy...-yl)methyl 2-Bromo-3-methylbenzoate C₃₈H₅₅BrO₄ 703.74 2-bromo-3-methylbenzoate ester Cytotoxic effects in cancer cell lines
(3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3-Isopropyl...-9-ol C₃₀H₅₀O 426.72 3-isopropyl, 9-hydroxy, no carboxylic acid Lower solubility; moderate anti-inflammatory action

*Estimated based on analog data from .

Functional Insights:

  • Carboxylic Acid vs. Ester Derivatives : The target compound’s carboxylic acid group likely enhances hydrogen-bonding capacity, improving binding to enzymes like phospholipase A₂ or cyclooxygenase (COX) compared to ester derivatives .
  • Brominated and Methylated Esters : The bromo-methylbenzoate analog (Table 1, Row 3) shows increased cytotoxicity, possibly due to halogen-induced electron withdrawal enhancing electrophilic interactions .
  • Hydroxyl vs. Acetoxy Groups : The acetoxy group in may improve metabolic stability compared to the hydroxyl group in the target compound, which could be prone to glucuronidation .

Biological Activity

The compound (3aS,5aR,5bR,11aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid is a complex pentacyclic triterpenoid derivative. This article aims to explore its biological activity through various studies and data analyses.

Chemical Structure and Properties

The compound is characterized by multiple methyl groups and a hydroxyl functional group that contribute to its biological properties. The structural complexity suggests potential interactions with biological systems.

Antioxidant Activity

Research indicates that triterpenoids like this compound exhibit significant antioxidant properties. Studies have shown that these compounds can scavenge free radicals and reduce oxidative stress in cells. The antioxidant activity is often attributed to the presence of hydroxyl groups which can donate electrons to neutralize free radicals.

Anti-inflammatory Effects

Triterpenoids are known for their anti-inflammatory effects. In vitro studies have demonstrated that derivatives of pentacyclic triterpenoids can inhibit the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation. For instance:

CompoundCytokine Inhibition (%)Cell Line
Betulinic Acid Derivative15.2% - 22.4%THP-1
Original Compound3.4%BV2

These findings suggest that the compound may modulate inflammatory responses effectively.

Hyaluronidase Inhibition

The compound has been evaluated for its hyaluronidase inhibitory activity. Hyaluronidase is an enzyme that breaks down hyaluronic acid in the extracellular matrix; thus its inhibition can have therapeutic implications in conditions like arthritis and skin aging.

CompoundHyaluronidase Inhibition (%)
Betulinic Acid Derivative26.3% - 72.8%
Control (no treatment)22.6%

These results indicate that modifications to the triterpenoid structure can enhance its inhibitory potential against hyaluronidase.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of trehalose-containing nanolipid assemblies that included derivatives of the compound. The results showed a significant increase in cell viability under oxidative stress conditions compared to controls. This suggests potential applications in neurodegenerative diseases where oxidative stress plays a critical role.

Case Study 2: Cancer Cell Line Studies

In another study focusing on cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated cytotoxic effects at certain concentrations while sparing normal cells. This selective toxicity is crucial for developing anti-cancer therapies with reduced side effects.

The biological activities of this compound are thought to arise from multiple mechanisms:

  • Antioxidant Mechanism : The hydroxyl groups facilitate electron donation.
  • Anti-inflammatory Pathway : Inhibition of NF-kB signaling pathways leading to reduced cytokine production.
  • Cellular Uptake : Its lipophilic nature allows for easy penetration through cell membranes enhancing bioavailability.

Q & A

Q. What are the primary challenges in structural elucidation of this compound, and what methodologies are recommended for resolving its stereochemical complexity?

  • Methodological Answer : The compound’s structural complexity arises from its fused cyclopenta[a]chrysene backbone and multiple stereocenters. Key approaches include:
  • X-ray crystallography for absolute configuration determination, as demonstrated in similar triterpenoid derivatives (e.g., crystallographic data in ).
  • High-field NMR (1H, 13C, and 2D techniques like COSY, HSQC, HMBC) to assign proton environments and verify substituent positions. For example, 13C NMR can differentiate methyl groups at C-5a, C-5b, and C-11a .
  • Computational modeling (DFT or MD simulations) to validate steric and electronic interactions influencing stability .

Q. How can researchers optimize synthetic routes for this compound to improve yield and purity?

  • Methodological Answer :
  • Stepwise functionalization : Introduce the prop-1-en-2-yl group early to avoid steric hindrance during later stages, as seen in analogous diterpene syntheses .
  • Catalytic regioselectivity : Use chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to control stereochemistry at C-3a and C-11a.
  • Purification : Employ reverse-phase HPLC with C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) to isolate isomers .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear NIOSH-approved respirators (N95 or higher) and chemical-resistant gloves (e.g., nitrile) to prevent inhalation or dermal exposure .
  • Engineering controls : Use fume hoods with ≥100 fpm face velocity during weighing and synthesis.
  • Waste disposal : Neutralize acidic waste (pH 7–8) before disposal, as the carboxylic acid group may react with bases .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions, and what analytical methods detect degradation products?

  • Methodological Answer :
  • Accelerated stability studies : Incubate the compound at 40°C/75% RH for 4 weeks and analyze via LC-MS (QTOF) to identify degradation products (e.g., decarboxylation or hydroxyl group oxidation) .
  • pH-dependent kinetics : Use UV-Vis spectroscopy (λ = 240–300 nm) to monitor hydrolysis rates in buffers (pH 2–12). The carboxylic acid group is prone to esterification in acidic conditions .

Q. What role do stereochemical configurations (e.g., 3aS, 5aR) play in the compound’s biological activity, and how can this be experimentally validated?

  • Methodological Answer :
  • Stereoisomer synthesis : Prepare enantiomers via asymmetric catalysis and compare bioactivity using in vitro assays (e.g., enzyme inhibition or receptor binding).
  • Molecular docking : Map the compound’s 3D structure (from X-ray data) to target proteins (e.g., nuclear receptors) to identify steric clashes or favorable interactions .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) between synthetic batches?

  • Methodological Answer :
  • Batch comparison : Perform principal component analysis (PCA) on 1H NMR data to identify outlier batches caused by residual solvents or impurities .
  • Advanced NMR techniques : Use NOESY to confirm spatial proximity of protons in disputed regions (e.g., cyclopenta ring junctions) .

Q. What strategies are effective in scaling up the synthesis without compromising stereochemical integrity?

  • Methodological Answer :
  • Flow chemistry : Optimize reaction parameters (residence time, temperature) in continuous flow reactors to enhance reproducibility .
  • In-line analytics : Integrate PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Methodological Resources

  • Structural Data : X-ray crystallography (), NMR spectral libraries ().
  • Synthetic Protocols : Stepwise functionalization (), catalytic regioselectivity ().
  • Safety Guidelines : NIOSH standards ().

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